O-(2,5-Difluorophenyl)-L-serine
Description
However, extensive data is available for its structural analog, O-(2,3-Difluorophenyl)-L-serine (CAS 1509956-04-0), which shares similarities in fluorine substitution patterns and functional groups.
Properties
IUPAC Name |
(2S)-2-amino-3-(2,5-difluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c10-5-1-2-6(11)8(3-5)15-4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXZZFQVJQPBMK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)OC[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-Difluorophenyl)-L-serine typically involves the introduction of the difluorophenoxy group to a suitable amino acid precursor. One common method involves the use of nucleophilic substitution reactions where the difluorophenoxy group is introduced via a halogenated intermediate. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
O-(2,5-Difluorophenyl)-L-serine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Scientific Research Applications
O-(2,5-Difluorophenyl)-L-serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of O-(2,5-Difluorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analog: O-(2,3-Difluorophenyl)-L-serine
- Molecular Formula: C₉H₉F₂NO₃
- Molecular Weight : 217.17 g/mol
- Fluorine Substitution : Fluorine atoms at positions 2 and 3 on the phenyl ring.
- Reactivity : High reactivity in nucleophilic substitutions, esterifications, and amidation due to the hydroxyl (-OH) and carboxyl (-COOH) groups on the L-serine backbone.
- Stability : Enhanced by fluorine substitution; however, decomposition occurs under heat or prolonged light exposure.
- Solubility: Soluble in polar organic solvents (e.g., DMSO, methanol) and water .
Functional Analog: 5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-Yl)-3-(1H-Pyrazol-1-Yl)Pyrazolo[1,5-A]Pyrimidine Derivatives
- Structure : Contains a 2,5-difluorophenyl group fused to a pyrazolopyrimidine scaffold.
- Biological Activity : Acts as a TRK kinase inhibitor, demonstrating efficacy in cancer treatment by targeting oncogenic signaling pathways.
- Fluorine Role : The 2,5-difluorophenyl group enhances binding affinity to TRK kinases through hydrophobic interactions and steric stabilization .
Comparison with O-(2,3-Difluorophenyl)-L-serine :
| Parameter | O-(2,3-Difluorophenyl)-L-serine | Pyrazolopyrimidine Derivative |
|---|---|---|
| Primary Application | Biochemical research | Anticancer therapeutics |
| Fluorine Position | 2,3 on phenyl ring | 2,5 on phenyl ring |
| Solubility | Polar solvents, water | Likely lipophilic (no data) |
| Stability | Sensitive to heat/light | Optimized for pharmacokinetics |
| Mechanism of Action | Reactive in organic synthesis | TRK kinase inhibition |
Critical Observations :
- The position of fluorine substitution (2,3 vs. 2,5) significantly impacts molecular interactions. For example, the 2,5-difluorophenyl group in kinase inhibitors improves target binding , while the 2,3 substitution in L-serine derivatives enhances electronic effects for synthetic applications .
- Fluorine substitution generally increases metabolic stability and lipophilicity, but this depends on the scaffold. The L-serine derivative retains water solubility due to its polar backbone, whereas the pyrazolopyrimidine derivative is designed for membrane permeability .
Other Fluorinated Amino Acid Derivatives
- O-(3,4-Difluorophenyl)-L-serine (hypothetical analog): Predicted to exhibit lower reactivity than the 2,3-isomer due to reduced steric hindrance near the hydroxyl group. No direct evidence available; inferences based on electronic effects of fluorine positioning.
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